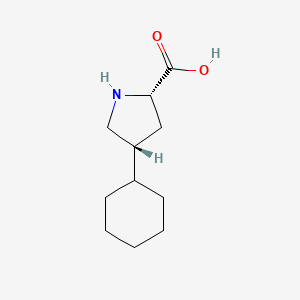
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often employed for the separation and purification of the enantiomers .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with proteins and enzymes, potentially stabilizing their structures.
Industry: Utilized in the production of chiral catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions and stabilizing the transition states. It may also interact with proteins, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Similar in structure but contains a fluorine atom instead of a cyclohexyl group.
(2S,4R)-4-Methylproline: Contains a methyl group instead of a cyclohexyl group, used in protein stabilization.
Thiazolidine-4-carboxylic acid derivatives: Structurally different but used in similar applications for their chiral properties.
Uniqueness
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific chiral interactions and stability.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
XRZWVSXEDRYQGC-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















